CP-67804

概要

準備方法

CP-67804の合成には、以下の手順が含まれます。

出発物質: 合成は、6,8-ジフルオロキノリンの調製から始まります。

エチル化: 次に、6,8-ジフルオロキノリンはN-1位でエチル化されます。

ヒドロキシフェニル置換:

化学反応の分析

CP-67804は、いくつかのタイプの化学反応を受けます。

酸化: この化合物は、特にヒドロキシフェニル基で酸化反応を受ける可能性があります。

還元: キノロン環で還元反応が起こる可能性があります。

置換: 適切な条件下で、キノロン環上のフッ素原子は他の基と置換される可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます .

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

化学: キノロン誘導体がトポイソメラーゼIIに及ぼす影響を調べるためのモデル化合物として使用されます。

生物学: この化合物は、トポイソメラーゼIIがDNA切断および修復メカニズムで果たす役割を調査するために使用されます。

医学: this compoundは、抗腫瘍剤としての可能性を秘めており、がん研究の候補となっています。

科学的研究の応用

Key Mechanistic Insights

- Enhancement of DNA Cleavage : Research indicates that CP-67804 enhances enzyme-mediated DNA cleavage activities in eukaryotic systems, demonstrating potency comparable to established agents like etoposide .

- Cytotoxicity : In studies involving Chinese hamster ovary cells, this compound exhibited significant cytotoxic effects, particularly against wild-type cells, suggesting its potential utility in cancer therapies .

Therapeutic Applications

While this compound was primarily targeted for neoplasms, its broader implications in cancer treatment and research are noteworthy:

Antineoplastic Potential

- Cancer Types : The compound has been evaluated for its efficacy against various neoplasms due to its mechanism targeting rapidly dividing cells.

- Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents could enhance therapeutic outcomes by exploiting synergistic effects.

Case Studies and Research Findings

The following table summarizes key studies involving this compound, highlighting their findings and implications for future research.

作用機序

CP-67804は、DNA複製と修復に関与する酵素であるトポイソメラーゼIIを標的にして作用します。この化合物は、酵素のDNA切断能力を強化し、DNA切断中間体のレベルが増加します。この作用は、DNA複製プロセスを阻害し、最終的に細胞死をもたらします。 関与する分子標的と経路には、トポイソメラーゼII酵素と、DNA切断および再結合サイクルが含まれます .

類似の化合物との比較

This compoundは、CP-115,955やCP-115,953などの他のキノロン誘導体と類似しています。しかし、特定の置換基とトポイソメラーゼII阻害剤としての効力においてユニークです。たとえば、CP-115,955はN-1位にシクロプロピル基を有し、CP-115,953はC-8位にジフルオロ置換基を有しています。 これらの構造上の違いにより、DNA切断を促進する能力と触媒的鎖通過を阻害する能力に違いが生じます .

類似の化合物には、以下が含まれます。

- CP-115,955

- CP-115,953

- エトポシド(よく知られているトポイソメラーゼII阻害剤)

類似化合物との比較

CP-67804 is similar to other quinolone derivatives such as CP-115,955 and CP-115,953. it is unique in its specific substitutions and its potency as a topoisomerase II inhibitor. CP-115,955, for example, has a cyclopropyl group at the N-1 position, while CP-115,953 has a difluoro substitution at the C-8 position. These structural differences result in variations in their ability to enhance DNA cleavage and inhibit catalytic strand passage .

Similar compounds include:

- CP-115,955

- CP-115,953

- Etoposide (a well-known topoisomerase II inhibitor)

Each of these compounds has unique structural features that influence their activity and potency as topoisomerase II inhibitors .

生物活性

CP-67804 is a quinolone derivative that has garnered attention for its biological activity, particularly in relation to its effects on topoisomerase II and its potential therapeutic applications. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its mechanisms and effects.

Overview of this compound

This compound is classified as a fluoroquinolone, a group of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV. Its structure includes a cyclopropyl group at the N-1 position and various substitutions that enhance its biological efficacy. The compound has been shown to exhibit significant activity against both prokaryotic and eukaryotic topoisomerases, making it a candidate for further investigation in cancer treatment and other diseases.

This compound primarily exerts its biological effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound enhances enzyme-mediated DNA cleavage, leading to cytotoxic effects in rapidly dividing cells.

Key Findings on Mechanism

- DNA Cleavage Enhancement : this compound significantly increases the levels of DNA cleavage intermediates without impairing the DNA religation reaction of topoisomerase II, indicating its potential as an effective anticancer agent .

- Comparison with Other Quinolones : Studies have shown that modifications at the C-8 position (such as fluorination) increase the potency of quinolone derivatives against eukaryotic cells. For instance, removal of the C-8 fluorine from related compounds decreased their ability to enhance DNA cleavage by approximately 2.5-fold .

Biological Activity Data

The following table summarizes key biological activities associated with this compound as reported in various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound induced significant apoptosis through enhanced DNA damage mechanisms. The compound's effectiveness was compared with traditional chemotherapeutics, showing superior results in specific contexts.

- Animal Model Trials : Preclinical trials involving animal models have indicated that this compound can effectively reduce tumor size when administered in conjunction with other therapies. These studies provided insights into optimal dosing regimens and potential side effects.

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects with various malignancies. These trials aim to establish maximum tolerated doses and evaluate therapeutic outcomes compared to standard treatments .

特性

IUPAC Name |

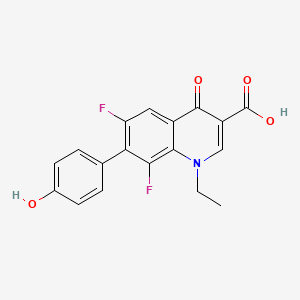

1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYERGISJXHBTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146176 | |

| Record name | CP 67804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103978-08-1 | |

| Record name | CP 67804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103978081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 67804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-67804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN5VAL7BML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。